

# A Guide to the Synthesis of Platinum Single-Atom Catalysts

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The advent of single-atom catalysts (SACs) has marked a paradigm shift in heterogeneous catalysis, offering the potential for maximum atom utilization efficiency, unique electronic properties, and exceptional catalytic performance. Among these, **platinum** single-atom catalysts (Pt SACs) have garnered significant attention due to **platinum**'s versatile catalytic nature in a wide array of chemical transformations, including oxidation, hydrogenation, and electrocatalysis. This technical guide provides an in-depth overview of the core synthesis methodologies for preparing Pt SACs, complete with detailed experimental protocols, quantitative data for comparison, and visual workflows to elucidate the synthesis processes.

## Core Synthesis Strategies

The successful synthesis of Pt SACs hinges on overcoming the thermodynamic tendency of individual metal atoms to agglomerate into more stable nanoparticles. To this end, several strategies have been developed, broadly categorized as bottom-up and top-down approaches. Bottom-up methods involve the assembly of catalysts from atomic precursors, while top-down techniques involve the disassembly of larger **platinum** structures into single atoms. Key methodologies include wet-chemistry methods, atomic layer deposition, photochemical synthesis, high-temperature pyrolysis, and electrodeposition.

## Wet-Chemistry Methods

Wet-chemistry approaches are among the most common for synthesizing Pt SACs due to their simplicity and scalability. These methods typically involve the impregnation of a support material with a **platinum** precursor solution, followed by thermal treatment.

a) Impregnation-Precipitation: This method involves introducing a **platinum** salt precursor onto a support material. The interaction between the precursor and the support, often facilitated by defects or functional groups on the support surface, is crucial for anchoring the **platinum** atoms.

b) Co-precipitation: In this technique, the **platinum** precursor and the support precursor are precipitated simultaneously from a solution. This approach can achieve a homogeneous distribution of **platinum** atoms throughout the support matrix. For instance, the pioneering work on Pt1/FeOx catalysts utilized a co-precipitation strategy.<sup>[1][2]</sup>

## Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a powerful technique that allows for the precise, layer-by-layer deposition of materials onto a substrate.<sup>[3][4][5]</sup> This method offers unparalleled control over the catalyst's size, from single atoms to subnanometer clusters and nanoparticles.<sup>[3]</sup> The process involves sequential, self-limiting surface reactions of a **platinum** precursor and a reactant gas. The number of ALD cycles directly controls the amount of **platinum** deposited, enabling the synthesis of well-defined Pt SACs.<sup>[5]</sup> A variation of this technique, diluted atomic layer deposition (DALD), employs a diluted precursor mixture to achieve even finer control over metal loading.<sup>[6]</sup>

## Photochemical Synthesis

Photochemical methods utilize light to induce the reduction of **platinum** precursors onto a support material.<sup>[1][7][8]</sup> This approach can be performed at room temperature and offers a simple and fast route to fabricate well-defined isolated Pt atoms.<sup>[7][8]</sup> Both liquid-phase and solid-phase photochemical synthesis strategies have been developed. The solid-phase method, in particular, can effectively prevent metal aggregation during the washing and drying processes.<sup>[8]</sup>

## High-Temperature Pyrolysis

High-temperature strategies leverage thermal energy to disperse **platinum** atoms onto a support and form strong metal-support interactions, leading to highly stable SACs.

a) Flame Spray Pyrolysis: This method involves the synthesis of catalysts in a high-temperature flame ( $> 1000\text{ }^{\circ}\text{C}$ ).<sup>[9][10]</sup> It has been shown to produce thermally stable metal oxide-supported Pt SACs with excellent catalytic performance in high-temperature reactions like CO oxidation and methane combustion.<sup>[9][10]</sup>

b) Arc-Discharge Method: This technique utilizes the extremely high temperatures (up to  $4000^{\circ}\text{C}$ ) of an electric arc to achieve in-situ synthesis of single **platinum** atoms anchored on a support, such as molybdenum carbide (MoC).<sup>[11][12]</sup> This one-step process promotes strong metal-support interactions, resulting in catalysts with outstanding thermal stability and performance.<sup>[11]</sup>

c) Atom Trapping: This approach involves the high-temperature treatment (e.g.,  $800\text{ }^{\circ}\text{C}$ ) of a mixture of a **platinum**-containing material and a support with strong metal-support interactions, such as ceria ( $\text{CeO}_2$ ).<sup>[13][14]</sup> At elevated temperatures, volatile **platinum** species (e.g.,  $\text{PtO}_2$ ) are "trapped" by the support as individual atoms.<sup>[15]</sup>

## Electrodeposition

Electrodeposition offers a method to deposit **platinum** atoms onto a conductive support with atomic-level control.<sup>[16][17][18]</sup> By carefully controlling the electrochemical potential and the concentration of the **platinum** precursor, it is possible to deposit a single monolayer or even isolated single atoms and small clusters.<sup>[16][17]</sup> This technique is particularly relevant for synthesizing electrocatalysts for applications such as the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR).<sup>[16][17]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of Pt SACs, providing a comparative overview of different methods and their outcomes.

Synthesis Method	Support Material	Pt Loading (wt%)	Catalyst	Application	Key Performance Metric	Reference
Photochemical Solid-Phase Reduction	Nitrogen-doped Porous Carbon (NPC)	3.8	Pt1/NPC	HER/ORR	HER: 25 mV overpotential at 10 mA cm <sup>-2</sup>	[7][8]
Atomic Layer Deposition (ALD)	Graphene Nanosheets	Not specified	Pt/Graphene	Catalysis	Up to 10 times higher activity than commercial Pt/C	[3]
Co-precipitation	Iron Oxide (FeOx)	0.17	Pt1/FeOx	CO Oxidation	High activity for CO oxidation	[19]
Flame Spray Pyrolysis	Zirconia (ZrO <sub>2</sub> )	0.1	0.1Pt1/ZrO <sub>2</sub>	CO Oxidation	Superior performance compared to impregnation method	[10]
Arc-Discharge	Molybdenum Carbide (MoC)	Not specified	Pt1/MoC	Selective Hydrogenation	TOF of 3710 h <sup>-1</sup> for quinoline hydrogenation	[11][12]

Impregnation-Precipitation	Alumina Nanorods (NR-Al <sub>2</sub> O <sub>3</sub> )	Not specified	Pt/NR-Al <sub>2</sub> O <sub>3</sub> -IP	Hydrosilylation	TON $\approx 10^5$	[20]
Laser Annealing	MOF-derived Carbon	0.86	Pt-LIA-ZIF8@ZIF67	HER	68.8 mV overpotential at 10 mA cm <sup>-2</sup>	[21]
Photodeposition	Iron-doped Titania (Fe-doped TiO <sub>2</sub> )	2.5	Pt/Fe-doped TiO <sub>2</sub>	Photooxidation	>10x increased efficiency vs. Fe-doped TiO <sub>2</sub>	[22]
Ligand Modification & UV Photoreduction	Silicon Carbide (SiC)	6.4	Pt1/SiC	Reverse Water Gas Shift	54% CO <sub>2</sub> conversion at 900 °C	[23]

## Experimental Protocols

This section provides detailed methodologies for key synthesis experiments cited in the literature.

### Protocol 1: Photochemical Solid-Phase Synthesis of Pt1/NPC[7]

- **Support Preparation:** Synthesize nitrogen-doped porous carbon (NPC) via a suitable method.
- **Dispersion:** Add 100 mg of the as-synthesized NPC to 250 mL of a 0.4 mM H<sub>2</sub>PtCl<sub>6</sub> aqueous solution.
- **Sonication:** Sonicate the mixture for 30 minutes to ensure uniform dispersion.

- **Stirring:** Keep the mixed solution stirring for 24 hours at room temperature.
- **Filtration and Washing:** Filter the resulting mixture and wash it several times with a dilute NaOH solution and then with deionized (DI) water.
- **Drying:** Dry the obtained solid naturally.
- **Photoreduction:** The final catalyst is obtained through the photochemical solid-phase reduction process during the synthesis steps.

## Protocol 2: Atomic Layer Deposition of Pt on Graphene[3][5]

- **Substrate Preparation:** Prepare graphene nanosheets as the support material.
- **ALD Cycle:**
  - **Step 1 (Precursor Pulse):** Introduce the **platinum** precursor (e.g., (trimethyl)methylcyclopentadienyl**platinum**(IV)) into the ALD reactor to react with the oxygen-containing functional groups on the graphene surface.
  - **Step 2 (Purge):** Purge the reactor with an inert gas (e.g., Ar or N<sub>2</sub>) to remove unreacted precursor and gaseous byproducts.
  - **Step 3 (Reactant Pulse):** Introduce an oxygen-containing reactant (e.g., O<sub>2</sub> or O<sub>3</sub>) to react with the precursor ligands, forming Pt-O species on the surface.
  - **Step 4 (Purge):** Purge the reactor again with an inert gas.
- **Repeat Cycles:** Repeat the ALD cycle to achieve the desired **platinum** loading. The number of cycles precisely controls the amount of Pt deposited.

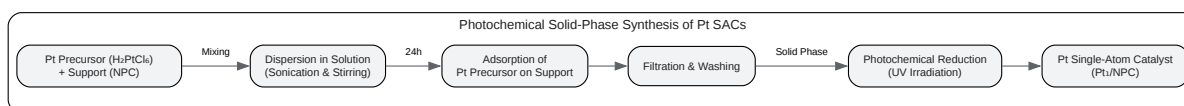
## Protocol 3: High-Temperature Arc-Discharge Synthesis of Pt<sub>1</sub>/MoC[11][12]

- **Precursor Preparation:** Prepare a precursor mixture containing sources for **platinum**, molybdenum, and carbon.

- Arc-Discharge Treatment: Subject the precursor mixture to a one-step, in-situ arc-discharge process. The extremely high temperature (up to 4000°C) facilitates the simultaneous formation of the single-crystal MoC support and the dispersion of **platinum** as single atoms.
- Catalyst Collection: Collect the resulting Pt1/MoC catalyst after the arc-discharge process.

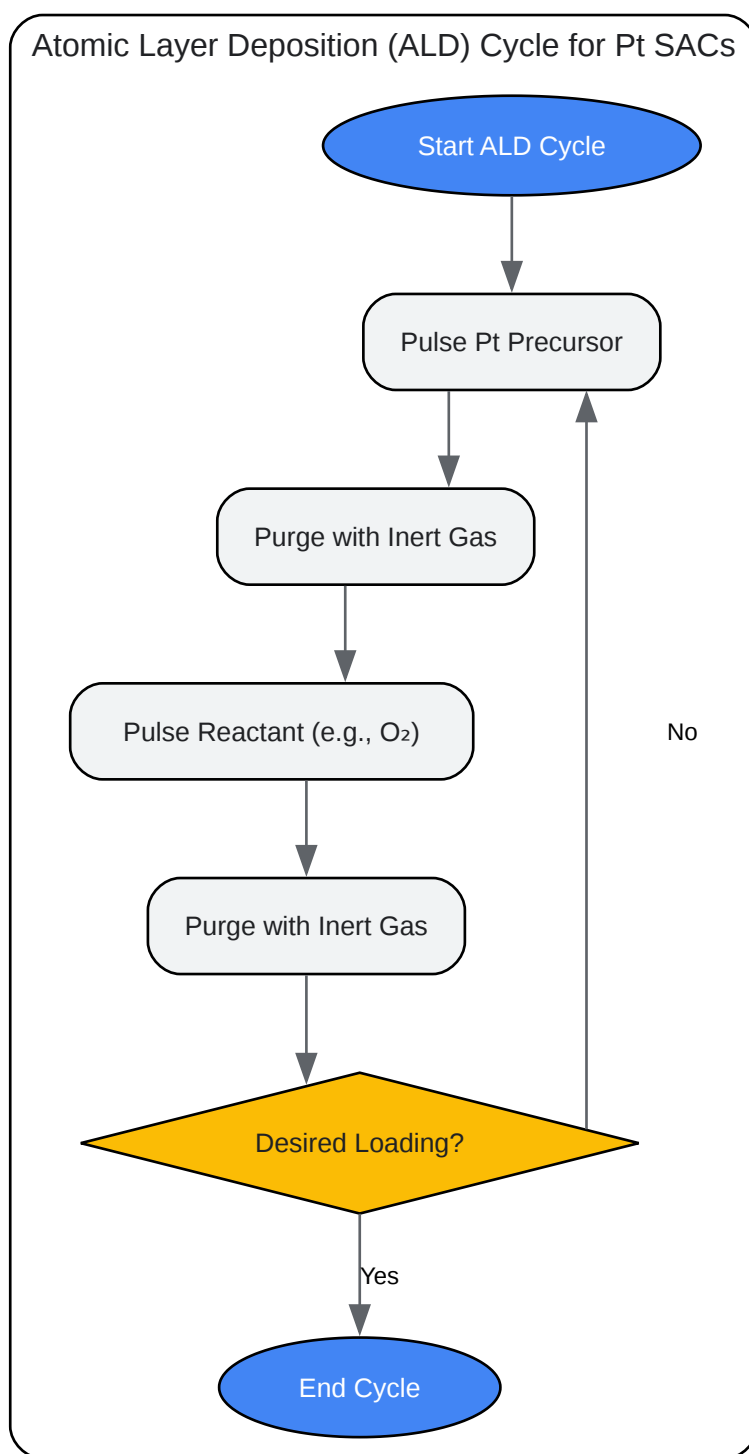
## Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described above.



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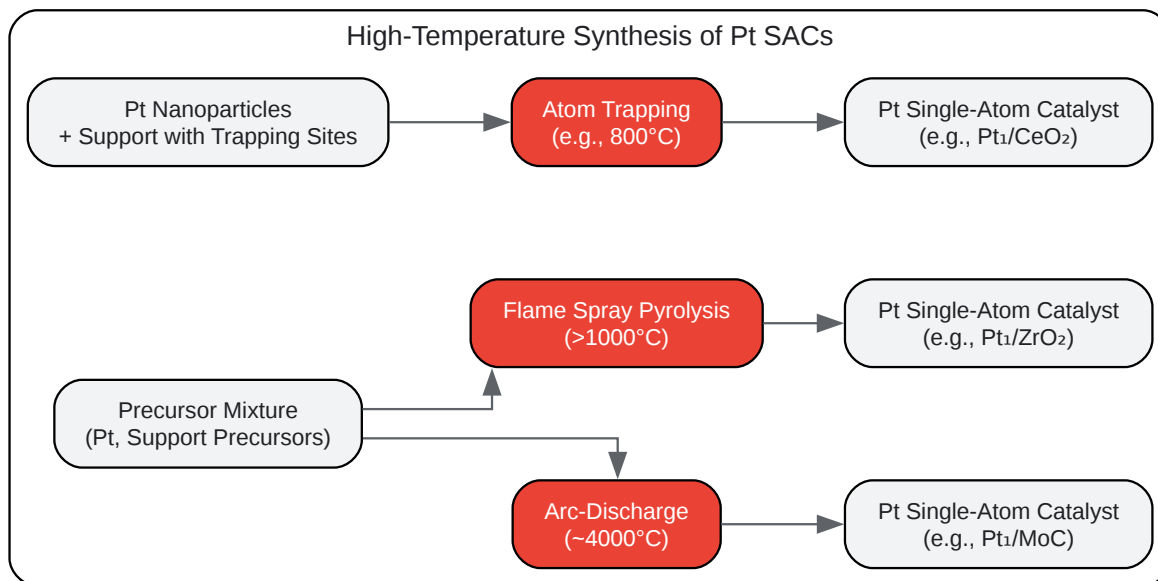
Workflow for Photochemical Synthesis.



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Workflow for Atomic Layer Deposition.





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Workflow for High-Temperature Synthesis Methods.

## Conclusion

The synthesis of **platinum** single-atom catalysts is a rapidly evolving field with a diverse array of methodologies. The choice of synthesis technique depends on the desired support material, **platinum** loading, and the intended catalytic application. Wet-chemistry methods offer simplicity and scalability, while techniques like atomic layer deposition provide unparalleled precision. High-temperature methods are crucial for creating thermally robust catalysts, and photochemical and electrochemical routes offer unique advantages for specific applications. As characterization techniques continue to advance, a deeper understanding of the structure-property relationships in Pt SACs will undoubtedly pave the way for the rational design of next-generation catalysts with enhanced performance and stability.

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